7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H11BrClN . It is used as a pharmaceutical intermediate . The compound is solid in form .
Molecular Structure Analysis
The molecular weight of this compound is 248.55 g/mol . The InChI code is1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8 (7)5-9;/h1-2,5,11H,3-4,6H2;1H
. The canonical SMILES string is C1CNCC2=C1C=CC (=C2)Br.Cl
. Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 248.55 g/mol . The compound is insoluble in water .Scientific Research Applications
Synthesis Methods and Derivatives
- Convenient Synthesis Methods : 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is synthesized through various methods. Zlatoidský and Gabos (2009) discuss the synthesis via lithiation of 2-methylarylidene-tert-butylamines, formylation, and reductive amination (Zlatoidský & Gabos, 2009).
- Derivatives from Red Algae : Derivatives of this compound have been isolated from the red alga Rhodomela confervoides, as studied by Ma et al. (2007), highlighting its occurrence in natural sources (Ma et al., 2007).
Chemical Reactions and Properties
- Acid Catalyzed Formation : Strada et al. (2019) explored the use of 7-bromo-2-naphthol as an organic photoacid in the preparation of benzyl sulfides and polycyclic amines, indicating its role in organic synthesis (Strada et al., 2019).
- Local Anesthetic Activity and Toxicity Evaluation : A study by Azamatov et al. (2023) on isoquinoline alkaloids, including 7-bromo-1,2,3,4-tetrahydroisoquinoline derivatives, evaluated their local anesthetic activity and acute toxicity, showcasing their potential in medical applications (Azamatov et al., 2023).
Pharmaceutical and Biological Applications
- Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory properties of 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a derivative, demonstrating its potential in medical treatments (Rakhmanova et al., 2022).
- Anticancer Agent Synthesis : Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, indicating the relevance of this compound's derivatives in cancer research (Redda et al., 2010).
Other Chemical Applications
- Functionalization and Derivatization : Kaur and Kumar (2020) discussed multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines, highlighting its utility in chemical synthesis (Kaur & Kumar, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQFCKRSCLDDJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662865 | |
Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220247-73-4 | |
Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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